molecular formula C14H19BO2 B6243423 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 866756-09-4

2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6243423
CAS RN: 866756-09-4
M. Wt: 230.1
InChI Key:
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Description

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or 2-BOT, is a boron-containing dioxane compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a relatively new compound, first synthesized in the early 2000s, and has since been studied for its potential applications in the laboratory. 2-BOT has been found to possess a variety of interesting chemical and biochemical properties, making it an attractive target for research and development.

Mechanism of Action

The mechanism of action of 2-BOT is not yet fully understood. However, it is believed that 2-BOT acts as a Lewis acid, forming a coordinate covalent bond with the substrate molecule. This bond facilitates the reaction of the substrate molecule with another molecule, leading to the formation of a new product. In addition, 2-BOT is believed to act as a catalyst, increasing the rate of the reaction.
Biochemical and Physiological Effects
2-BOT has been found to have a variety of biochemical and physiological effects. In laboratory studies, 2-BOT has been found to increase the rate of enzymatic reactions, increase the solubility of proteins and other biological molecules, and increase the stability of proteins and other biological molecules. In addition, 2-BOT has been found to have an anti-inflammatory effect and to possess antioxidant activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-BOT in laboratory experiments include its low cost, its ease of synthesis, and its ability to increase the rate and stability of enzymatic reactions. The limitations of using 2-BOT in laboratory experiments include its potential toxicity and the fact that it is a relatively new compound, so its effects are not yet fully understood.

Future Directions

The potential future directions for research on 2-BOT include further studies of its biochemical and physiological effects, further development of its synthesis methods, and further exploration of its potential applications in the fields of chemistry, biochemistry, and pharmacology. Other potential future directions for research on 2-BOT include studies of its potential use as a drug delivery system, studies of its potential use as a catalyst in organic synthesis, and studies of its potential use in the synthesis of proteins, peptides, and other biological molecules.

Synthesis Methods

2-BOT can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Williamson ether synthesis. The Wittig reaction is a widely used method for the synthesis of boron-containing compounds, and is the most commonly used method for the synthesis of 2-BOT. In the Wittig reaction, an alkene is reacted with a phosphorus ylide to form an alkyl boron compound. The Horner-Wadsworth-Emmons reaction is a method for the synthesis of boron-containing compounds that involves the reaction of an aldehyde or ketone with a phosphonium salt. The Williamson ether synthesis is a method for the synthesis of boron-containing compounds that involves the reaction of an alcohol with an alkyl halide.

Scientific Research Applications

2-BOT has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, 2-BOT has been studied for its potential use as a catalyst in organic synthesis. In biochemistry, 2-BOT has been studied for its potential use as a reagent in the synthesis of proteins, peptides, and other biological molecules. In pharmacology, 2-BOT has been studied for its potential use as a drug delivery system for small molecules and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-bromo-1,3,5-trimethylbenzene with bicyclo[4.2.0]octa-1,3,5-triene in the presence of a palladium catalyst to form 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-1,3,5-trimethylbenzene. This intermediate is then reacted with bis(pinacolato)diboron in the presence of a base to form the final product.", "Starting Materials": [ "2-bromo-1,3,5-trimethylbenzene", "bicyclo[4.2.0]octa-1,3,5-triene", "palladium catalyst", "bis(pinacolato)diboron", "base" ], "Reaction": [ "Step 1: 2-bromo-1,3,5-trimethylbenzene is reacted with bicyclo[4.2.0]octa-1,3,5-triene in the presence of a palladium catalyst and a base to form 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-1,3,5-trimethylbenzene.", "Step 2: The intermediate product from step 1 is then reacted with bis(pinacolato)diboron in the presence of a base to form the final product, 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

866756-09-4

Product Name

2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H19BO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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